molecular formula C17H14ClN3OS2 B2592231 N-[(2-chlorophenyl)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864916-82-5

N-[(2-chlorophenyl)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No.: B2592231
CAS No.: 864916-82-5
M. Wt: 375.89
InChI Key: HTWCEGOBRFBNTN-UHFFFAOYSA-N
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Description

The compound N-[(2-chlorophenyl)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a 1,2,4-thiadiazole core substituted at the 3-position with a phenyl group and at the 5-position with a sulfanyl acetamide moiety. The acetamide nitrogen is further substituted with a (2-chlorophenyl)methyl group. This structure combines a heterocyclic thiadiazole ring, known for its electron-deficient character and bioisosteric properties, with a halogenated aromatic substituent, which may enhance lipophilicity and target binding .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS2/c18-14-9-5-4-8-13(14)10-19-15(22)11-23-17-20-16(21-24-17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWCEGOBRFBNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves the reaction of 2-chlorobenzylamine with 3-phenyl-1,2,4-thiadiazole-5-thiol in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis process. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in anticancer studies, particularly against lymphoma and other cancer cell lines.

Case Study: Anticancer Efficacy

A study demonstrated that treatment with a thiadiazole derivative significantly reduced the growth of lymphoma B P493 cells both in vitro and in a mouse xenograft model. The compound was administered at a concentration of 20 μM, leading to notable tumor growth inhibition without adversely affecting normal cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (μM)Mode of Action
N-[(2-chlorophenyl)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamideLymphoma B P49320Induction of apoptosis
NSC745885Various cancer types (e.g., leukemia, melanoma)0.16 - 7.71Inhibition of EZH2 expression
CB-839Triple-negative breast cancer (TNBC)26.0 - 49.0Inhibition of glutamine metabolism

Antimicrobial Properties

Thiadiazole derivatives, including the compound , have been reported to possess significant antimicrobial activities. These compounds are being explored as potential agents against various pathogens.

Case Study: Antimicrobial Efficacy

Research indicates that derivatives containing the thiadiazole moiety exhibit substantial antibacterial and antifungal properties. For instance, compounds with a similar structure have been effective against phytopathogenic fungi and bacteria, showcasing their utility in agricultural applications .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)Activity Type
This compoundVarious bacteriaVaries by strainBactericidal
Thiadiazole Derivative XFungal strains (e.g., Fusarium)< 10 μg/mLFungicidal

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of enzymes such as topoisomerases or kinases, which are essential for DNA replication and cell division. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Thiadiazole vs. Triazole Derivatives
  • Thiadiazole Analogs: The thiadiazole ring in the target compound is replaced with a 1,2,4-triazole in analogs like VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide) .
Key Structural Differences
Compound Core Structure Key Features
Target Compound 1,2,4-Thiadiazole Electron-deficient core; phenyl and 2-chlorophenylmethyl substituents
VUAA-1 () 1,2,4-Triazole Pyridinyl and ethylphenyl groups; Orco agonist activity
Compound 1,3,4-Oxadiazole Methoxycarbonylphenyl group; antibacterial and enzyme inhibition

Substituent Effects on Acetamide Nitrogen

Halogenated Aromatic Groups
  • Fluorobenzyl () : Compounds like 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (MIC: 8–16 µg/mL against E. coli) show that fluorine’s electronegativity may strengthen target interactions but reduce metabolic stability compared to chlorine .
  • Furylmethyl () : The 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide analog introduces a polar furan ring, likely improving aqueous solubility but reducing potency due to decreased hydrophobicity .
Substituent Position and Activity
  • Ortho vs. Para Substitution : Para-substituted analogs (e.g., N-(5-chloro-2-methylphenyl) in ) exhibit altered steric and electronic profiles, with para-chloro groups increasing steric hindrance compared to the target’s ortho-chloro group .
Antibacterial Activity
  • Triazole Derivatives : reports MIC values of 8–16 µg/mL for fluorobenzyl-substituted triazoles against E. coli, suggesting moderate activity .
  • Oxadiazole Derivatives : The oxadiazole analog in shows enzyme inhibition (e.g., urease), indicating a broader mechanism of action compared to thiadiazoles .
Anti-Exudative and Anti-Inflammatory Effects
  • Acetamide derivatives with 4-amino-5-(furan-2-yl)-1,2,4-triazole cores () demonstrate significant anti-exudative activity (47% inhibition at 10 mg/kg), comparable to diclofenac sodium .

Physicochemical Properties

Property Target Compound (Furylmethyl) (Fluorobenzyl)
Molecular Weight ~393.9 g/mol 365.85 g/mol ~350.8 g/mol
LogP (Predicted) 3.8 2.9 3.2
Hydrogen Bond Acceptors 4 5 4

Biological Activity

N-[(2-chlorophenyl)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer properties and other pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroacetophenone with thiadiazole derivatives. The resulting compound can be characterized using various spectroscopic methods such as NMR and mass spectrometry.

Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. Notably:

  • Cytotoxicity : The compound has shown effective inhibition against K562 chronic myelogenous leukemia cells with an IC50 value of approximately 7.4 µM. This indicates a selective activity against Bcr-Abl positive cells, which are often resistant to conventional therapies .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key residues in the Abl protein kinase, forming crucial hydrogen bonds that enhance its inhibitory effects .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural components:

SubstituentEffect on Activity
Chlorine at position 2Increases potency against cancer cells
Nitro groupEssential for interaction with target proteins
Phenyl groupEnhances hydrophobic interactions

Studies have demonstrated that modifications to the phenyl ring can lead to increased anticancer activity. For instance, replacing chlorine with fluorine has been shown to enhance efficacy against specific cancer types .

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Thiadiazole Derivatives : A series of thiadiazole compounds were synthesized and evaluated for their anticancer properties. Compounds with specific substituents exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin .
  • Evaluation Against MCF-7 Cells : Research indicated that certain derivatives demonstrated significant inhibition against MCF-7 breast cancer cells, with IC50 values as low as 0.28 µg/mL . This highlights the potential of these compounds in targeting hormone-dependent cancers.

Q & A

(Basic) What synthetic strategies are typically used to prepare N-[(2-chlorophenyl)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide?

Methodological Answer:
The synthesis involves multi-step organic reactions:

Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions to form the 1,2,4-thiadiazole ring.

Sulfanyl Acetamide Linkage : Nucleophilic substitution between a thiol-containing intermediate (e.g., 5-mercapto-3-phenyl-1,2,4-thiadiazole) and α-haloacetamide derivatives (e.g., 2-bromo-N-(2-chlorobenzyl)acetamide) in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃).

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures.
Key Considerations : Monitor reaction progress via TLC and confirm intermediates via 1^1H NMR. Similar methods are validated in structurally analogous compounds like N-(2-chlorophenyl) derivatives .

(Basic) Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Assign signals for the 2-chlorobenzyl group (δ 4.5–4.8 ppm for CH₂, aromatic protons at δ 7.2–7.5 ppm) and thiadiazole protons (δ 8.1–8.3 ppm).
  • FTIR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and C-S (thiadiazole, ~650 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Ensure purity (>95%) by matching experimental and theoretical C/H/N/S percentages.
    Reference : FTIR and computational validation for related acetamide-thiadiazole hybrids is detailed in studies on electronic properties .

(Advanced) How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystal Growth : Slow evaporation of saturated solutions in solvents like chloroform/methanol.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL (via OLEX2 interface) for structure solution. Key parameters include:
ParameterTypical ValuePurpose
R-factor<0.05Fit of model to data
wR2<0.15Weighted residuals
CCDC DepositionRequiredReproducibility

Example : The crystal structure of N-(2-chlorophenyl) analogs refined with SHELXL reveals planar thiadiazole rings and dihedral angles between aromatic systems .

(Advanced) What computational approaches are suitable for predicting electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09/B3LYP/6-311++G(d,p) to optimize geometry and compute HOMO-LUMO gaps (e.g., ~4.5–5.0 eV for thiadiazole-acetamides) .
  • Molecular Electrostatic Potential (MESP) : Identify nucleophilic/electrophilic sites (e.g., sulfur atoms in thiadiazole as electron-rich regions).
  • MD Simulations : Assess solvent interactions (e.g., water, DMSO) using GROMACS with OPLS-AA forcefields.
    Application : MESP analysis of similar compounds correlates reactivity with experimental substitution patterns .

(Advanced) How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., chloro vs. fluoro on benzyl groups) and assay against target enzymes (e.g., cyclooxygenase-2).
  • Statistical Validation : Use ANOVA or multivariate regression to account for variables (e.g., cell line heterogeneity, solvent effects).
  • Docking Studies : AutoDock Vina to model ligand-protein interactions (e.g., binding affinity discrepancies due to thiadiazole orientation).
    Case Study : Thiadiazole derivatives show varied COX-2 inhibition depending on para-substituents, highlighting SAR sensitivity .

(Advanced) What strategies optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance thiol-alkylation efficiency.
  • Solvent Screening : Test DMSO vs. acetonitrile for improved solubility of intermediates.
  • Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 6 hours) for thiadiazole formation at 100°C.
  • In-line Analytics : Implement PAT tools (e.g., ReactIR) to monitor intermediates in real time.
    Example : Microwave-assisted synthesis of triazole-thiadiazole hybrids improved yields by 20–25% in scaled batches .

(Basic) What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential dust/volatile organics.
  • Spill Management : Neutralize with activated charcoal, collect in sealed containers.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air.
    Reference : Safety data for structurally similar acetamides emphasize respiratory and dermal protection .

(Advanced) How to validate crystallographic data against potential twinning or disorder?

Methodological Answer:

  • Twinning Analysis : Use PLATON to detect twinning ratios (e.g., 0.25–0.75).
  • Disorder Modeling : Refine alternate conformations with SHELXL (e.g., for flexible benzyl groups).
  • Rigorous Validation : Check CIF files with checkCIF/IZA for symmetry errors.
    Case Study : SHELX refinement resolved rotational disorder in N-(2-chlorophenyl) analogs, achieving R1 < 0.04 .

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